molecular formula C60H84Cl4O4 B6288721 Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3) CAS No. 2622208-65-3

Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)

Cat. No.: B6288721
CAS No.: 2622208-65-3
M. Wt: 1011.1 g/mol
InChI Key: GOJUKGKUWXVHPI-UHFFFAOYSA-N
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Description

Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique cup-shaped structures, which allow them to act as host molecules in supramolecular chemistry. The 1,3-alternate conformation of this compound refers to the specific arrangement of its substituents, which alternate between the upper and lower rims of the calixarene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) typically involves the alkylation of p-tert-butylcalix4arene. The process begins with the deprotonation of the phenolic hydroxyl groups using a strong base such as potassium carbonate (K₂CO₃) in the presence of a phase transfer catalyst. The deprotonated calixarene is then reacted with 4-chlorobutyl bromide under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The reaction yields the desired tetraalkylated product in the 1,3-alternate conformation .

Industrial Production Methods

While specific industrial production methods for Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents such as DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized calixarenes, while oxidation reactions can introduce additional functional groups like carbonyls or carboxylates.

Scientific Research Applications

Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) has several applications in scientific research:

Mechanism of Action

The mechanism by which Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) exerts its effects is primarily through its ability to form host-guest complexes. The calixarene core provides a hydrophobic cavity that can encapsulate guest molecules or ions. This encapsulation can alter the chemical properties of the guest, facilitating reactions or enhancing stability. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules .

Comparison with Similar Compounds

Similar Compounds

  • p-tert-Butylcalix4arene : The parent compound without the 4-chlorobutyl groups.
  • Tetra(4-bromobutyloxy)-tert-butylcalix4arene : A similar compound with bromine substituents instead of chlorine.
  • Tetra(4-aminobutyloxy)-tert-butylcalix4arene : A derivative with amino groups instead of chlorine.

Uniqueness

Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) is unique due to its specific 1,3-alternate conformation and the presence of 4-chlorobutyl groups. This unique structure allows for specific interactions with guest molecules and metal ions, making it particularly useful in applications requiring selective binding and complexation .

Properties

IUPAC Name

5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(4-chlorobutoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H84Cl4O4/c1-57(2,3)49-33-41-29-43-35-50(58(4,5)6)37-45(54(43)66-26-18-14-22-62)31-47-39-52(60(10,11)12)40-48(56(47)68-28-20-16-24-64)32-46-38-51(59(7,8)9)36-44(55(46)67-27-19-15-23-63)30-42(34-49)53(41)65-25-17-13-21-61/h33-40H,13-32H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJUKGKUWXVHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCCCCl)C(C)(C)C)C(C)(C)C)OCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H84Cl4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1011.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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